molecular formula C17H22ClNO3 B8560483 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride CAS No. 151222-00-3

4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride

Cat. No. B8560483
M. Wt: 323.8 g/mol
InChI Key: YNUQVPKYSQEUIO-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

From 109c (9.0 g, 29.7 mmol), a similar procedure as described for 110a gave 110c (8.14 g, 80.7%) as tiny white crystals: mp 182°-4° C. 1H NMR (200 MHz, DMSO-d6) δ7.36 (d, J=8 Hz 2H), 6.98 (d, J=8 Hz, 2H), 6.62 (s, 2H), 4.36 (s, 2H), 3.74 (s, 9H), 3.63 (s, 3H). Anal. (C17H22ClNO4.1/2H2O)C, H, N.
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
80.7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([NH:7][CH2:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:5][CH:4]=1.[ClH:23].CC1C=CC(NCC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[ClH:23].[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]([NH:7][CH2:8][C:9]2[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[C:11]([O:19][CH3:20])[CH:10]=2)=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.COC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.14 g
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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